molecular formula C20H19BrN2 B11828390 (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11828390
M. Wt: 367.3 g/mol
InChI Key: IGGWNKXFLBYUFN-QAICENPCSA-N
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Description

(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique aziridine and pyrrolo-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the aziridine ring, followed by the construction of the pyrrolo-pyridine framework. Key steps may include:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Construction of the Pyrrolo-Pyridine Framework: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to introduce the bromophenyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure could lead to the development of new drugs with specific targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine apart is its unique fused ring system, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19BrN2

Molecular Weight

367.3 g/mol

IUPAC Name

(1R,4S,7R)-9-(4-bromophenyl)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C20H19BrN2/c21-17-7-9-18(10-8-17)22-12-16-6-11-19(15-4-2-1-3-5-15)23-14-20(16,23)13-22/h1-11,16,19H,12-14H2/t16-,19+,20+,23?/m1/s1

InChI Key

IGGWNKXFLBYUFN-QAICENPCSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

C1C2C=CC(N3C2(C3)CN1C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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